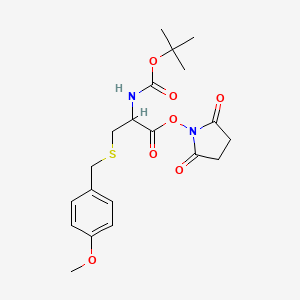

Boc-Cys(Mob)-OSu

説明

Contextualization of Cysteine Derivatives in Peptide and Bioconjugation Chemistry

Cysteine is a unique proteinogenic amino acid due to the presence of a thiol group (-SH) in its side chain. rsc.org This thiol moiety is highly nucleophilic and readily undergoes oxidation to form disulfide bonds. bachem.com Disulfide bridges are critical for stabilizing the three-dimensional structures of many peptides and proteins. bachem.combiosynth.com Beyond its role in structural stabilization, the reactivity of the cysteine thiol is exploited in bioconjugation, where peptides are chemically linked to other molecules such as drugs, fluorescent probes, or carrier proteins. bachem.comchinesechemsoc.org This high reactivity, however, necessitates the use of protecting groups during chemical synthesis to ensure that the thiol group only reacts when and where it is intended. rsc.orgbachem.com Cysteine-specific modification strategies are prominent due to the amino acid's inherent nucleophilicity and relatively low abundance in proteins. nih.gov

Strategic Role of Protecting Groups in Complex Molecule Synthesis

The synthesis of a complex molecule like a peptide requires a carefully orchestrated sequence of reactions. Protecting groups are temporary modifications to functional groups that prevent them from reacting prematurely. The choice of protecting groups is governed by the principle of orthogonality, meaning that each protecting group can be removed under specific conditions without affecting the others. biosynth.com Boc-Cys(Mob)-OSu is a prime example of this strategy, incorporating three distinct functionalities that control the reactivity of the cysteine amino acid.

The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the α-amino (Nα) group of the cysteine. The Boc group is stable under a variety of reaction conditions but can be readily removed with moderate acids, such as trifluoroacetic acid (TFA). nih.govspringernature.compeptide.com This acid lability is a key feature of the Boc/Bzl (benzyl) strategy in solid-phase peptide synthesis (SPPS). peptide.com In this approach, the temporary Boc group is removed at each cycle to allow for the coupling of the next amino acid, while more acid-stable protecting groups remain on the side chains. nih.govspringernature.com The use of Boc chemistry can be particularly advantageous for the synthesis of hydrophobic peptides, as the protonation of the N-terminus after Boc removal can help to reduce aggregation. peptide.com

| Protecting Group | Abbreviation | Protected Functional Group | Deprotection Condition |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | α-Amino (Nα) | Acid (e.g., Trifluoroacetic Acid - TFA) |

The thiol group of cysteine is highly reactive and prone to oxidation, making its protection essential during peptide synthesis. rsc.orgbachem.com The 4-methylbenzyl (Mob) group is a type of benzyl-based protecting group used for the sulfur atom of cysteine. ontosight.aithieme-connect.de The Mob group is stable to the moderately acidic conditions used to remove the Nα-Boc group, ensuring the thiol remains protected throughout the peptide chain elongation process. thieme-connect.denih.gov Its removal typically requires stronger acidic conditions, such as treatment with hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), often in the final step of the synthesis. peptide.comnih.gov The lability of the Mob group is attributed to the stability of the 4-methylbenzyl cation formed upon cleavage. nih.gov

| Protecting Group | Abbreviation | Protected Functional Group | Deprotection Condition |

|---|---|---|---|

| 4-Methylbenzyl | Mob | Thiol (-SH) | Strong Acid (e.g., HF, TFMSA) |

To facilitate the formation of a peptide (amide) bond, the carboxylic acid group of the amino acid must be activated. The N-hydroxysuccinimide ester (OSu) is a widely used activating group for this purpose. vulcanchem.com The OSu group converts the carboxylate into a highly reactive ester that is susceptible to nucleophilic attack by the free amino group of another amino acid or peptide chain. thermofisher.comnih.gov This reaction proceeds efficiently under mild conditions to form a stable amide bond, with N-hydroxysuccinimide (NHS) being released as a byproduct. thermofisher.com NHS esters are generally formed by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). google.com The resulting activated ester, such as in Boc-Cys(Mob)-OSu, is often stable enough to be isolated, purified, and stored before use in peptide coupling reactions. google.com

| Functional Group | Abbreviation | Purpose | Reaction Mechanism |

|---|---|---|---|

| N-Hydroxysuccinimide Ester | OSu | Carboxyl Activation | Nucleophilic acyl substitution with an amine |

Overview of Synthetic Methodologies Utilizing Activated Amino Acid Derivatives in Research

Activated amino acid derivatives are fundamental reagents in the chemical synthesis of peptides and their analogues. nih.govamerigoscientific.com Methodologies such as solid-phase peptide synthesis (SPPS) and solution-phase synthesis extensively rely on these building blocks. amerigoscientific.com In SPPS, an amino acid is covalently attached to a solid support (resin), and the peptide chain is built up step-by-step through cycles of deprotection and coupling of activated amino acid derivatives. amerigoscientific.com The use of pre-activated esters like Boc-Cys(Mob)-OSu can streamline the coupling step.

Research has also explored various activation methods to synthesize amino acid derivatives. For instance, microwave-assisted synthesis has been shown to be an effective method for preparing certain amino acid derivatives with high yields. mdpi.com Furthermore, the development of novel bioconjugation techniques often involves the reaction of activated derivatives with specific amino acid residues on proteins. d-nb.inforsc.org The synthesis of nucleic acid analogs and other complex biomolecules can also employ activated amino acid derivatives as key intermediates. nih.gov The strategic use of these reagents enables the precise construction of molecules with tailored properties for applications in drug discovery, materials science, and fundamental biological research. rsc.org

Structure

3D Structure

特性

分子式 |

C20H26N2O7S |

|---|---|

分子量 |

438.5 g/mol |

IUPAC名 |

(2,5-dioxopyrrolidin-1-yl) 3-[(4-methoxyphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

InChI |

InChI=1S/C20H26N2O7S/c1-20(2,3)28-19(26)21-15(18(25)29-22-16(23)9-10-17(22)24)12-30-11-13-5-7-14(27-4)8-6-13/h5-8,15H,9-12H2,1-4H3,(H,21,26) |

InChIキー |

TUACEEUEOQUMSU-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)NC(CSCC1=CC=C(C=C1)OC)C(=O)ON2C(=O)CCC2=O |

製品の起源 |

United States |

Mechanistic Investigations of Boc Cys Mob Osu Reactivity

Nucleophilic Acylation Mechanism of N-Hydroxysuccinimide Esters

The reaction between an NHS ester and a nucleophile, particularly a primary amine (a process known as aminolysis), proceeds via a well-established nucleophilic acyl substitution mechanism. This pathway is characterized by the formation of a transient intermediate species that subsequently collapses to yield the final acylated product.

The acylation process is initiated by the nucleophilic attack of a deprotonated primary amine on the electrophilic carbonyl carbon of the NHS ester. glenresearch.com This attack results in the formation of a transient, high-energy tetrahedral intermediate. glenresearch.comchemistrysteps.com This intermediate is characterized by an sp³-hybridized carbon atom, which was formerly the sp² carbonyl carbon.

The reaction mechanism can be summarized in two principal steps:

Formation of the Tetrahedral Intermediate: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the ester. This leads to the breaking of the C=O pi bond, with the electrons moving to the oxygen atom, creating an oxyanion. The result is a crowded tetrahedral intermediate containing both the amine nucleophile and the N-hydroxysuccinimide leaving group attached to the central carbon.

Breakdown of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the negatively charged oxygen atom reforms the carbonyl double bond. Concurrently, the bond between the carbonyl carbon and the NHS leaving group breaks, expelling N-hydroxysuccinimide. glenresearch.com A final proton transfer step from the now-protonated amine results in the formation of a highly stable amide bond and the released NHS molecule.

Studies have shown that for the aminolysis of NHS esters, the rate-determining step is typically the breakdown of this tetrahedral intermediate. mst.edumst.edu The stability and breakdown rate of this intermediate are influenced by factors such as the basicity of the attacking amine and steric hindrance around the reaction center. mst.edu

The formation of an amide bond from an NHS ester is a thermodynamically favorable process, driven by the formation of the very stable amide linkage and the departure of a good leaving group (NHS). glenresearch.com The kinetics of the reaction, however, are highly dependent on several factors, most notably the pH of the reaction medium.

Kinetic studies on the aminolysis of NHS esters have provided quantitative insights into their reactivity. The reaction rate shows a strong positive correlation with the basicity (pKa) of the attacking amine, as described by the Brønsted relationship. mst.edu More basic amines are stronger nucleophiles and react more rapidly. Research by Cline and Hanna (1988) on the aminolysis of an NHS ester of p-methoxybenzoic acid demonstrated this dependence, yielding a Brønsted-type plot with a slope (βnuc) of 1.0 in aqueous solution, indicating a high degree of sensitivity to amine basicity. mst.edumst.edu

| Amine | pKa | k (M⁻¹s⁻¹) |

| Glycine Ethyl Ester | 7.60 | 0.45 |

| Taurine | 8.90 | 11.2 |

| β-Alanine Ethyl Ester | 9.07 | 13.5 |

| γ-Aminobutyric Acid | 10.4 | 117 |

| n-Butylamine | 10.6 | 200 |

| Piperidine | 11.1 | 550 |

This table presents representative kinetic data for the aminolysis of N-succinimidyl p-methoxybenzoate in an aqueous buffer system (20% dioxane) at 24.6 °C. The data illustrates the correlation between the basicity (pKa) of the amine and the second-order rate constant (k). Adapted from Cline, G. W.; Hanna, S. B. J. Org. Chem. 1988, 53 (15), 3583–3586. mst.edu

Specificity and Selectivity in Reactions with Diverse Nucleophiles

While Boc-Cys(Mob)-OSu is designed for high reactivity with primary amines, its specificity is not absolute. The electrophilic nature of the NHS ester allows for potential reactions with other nucleophiles present in peptides and proteins, leading to side products. The degree of these side reactions is dependent on the nucleophilicity of the competing functional groups and the reaction conditions.

The primary targets for Boc-Cys(Mob)-OSu in peptide chemistry are the α-amino group of the N-terminus and the ε-amino group of lysine (B10760008) side chains. researchgate.netnih.gov Both are primary amines and readily undergo acylation. However, their relative reactivity can be modulated by controlling the reaction pH, a strategy often employed for achieving site-selective modification.

The pKa of the N-terminal α-amino group is typically between 7.0 and 8.0, whereas the pKa of the lysine ε-amino group is around 10.5. nih.gov At a near-neutral pH (e.g., pH 7.0-7.5), a greater fraction of the N-terminal amines are deprotonated and thus nucleophilic compared to the lysine side chains. This difference allows for preferential acylation of the N-terminus. nih.gov To target lysine residues effectively, a higher pH (8.5-9.0) is required to ensure a sufficient concentration of the deprotonated ε-amino group. nih.gov Studies comparing model peptides have confirmed that N-terminal amines generally exhibit higher reactivity than lysine ε-amines at neutral or slightly acidic pH. nih.govmit.edu

The sulfhydryl group of a cysteine residue is a potent nucleophile and can, in principle, react with an NHS ester to form a thioester. However, this reaction is generally not favored compared to aminolysis. Several factors contribute to the high selectivity for amines over thiols:

Product Stability: Thioesters are significantly less stable than amides and are susceptible to hydrolysis or displacement by other nucleophiles, including primary amines. glenresearch.com

Reaction Kinetics: Under the typical basic conditions (pH 8.0-8.5) used for NHS ester couplings, primary amines are more effective nucleophiles for this specific reaction.

While direct acylation of the cysteine thiol by the NHS ester of Boc-Cys(Mob)-OSu is considered a minor side reaction, it is important to note that the cysteine residue in the reagent itself is protected by a 4-methoxybenzyl (Mob) group. This protecting group is stable under the conditions of NHS ester coupling but can be removed later using strong acids like trifluoroacetic acid. nih.gov Chemoproteomic studies have shown that NHS-ester probes can label cysteine residues in complex protein mixtures, but this occurs to a much lesser extent than labeling of lysines, serines, or threonines. nih.gov

Besides primary amines and thiols, other nucleophilic amino acid side chains can potentially react with Boc-Cys(Mob)-OSu, leading to undesired modifications.

Serine, Threonine, and Tyrosine: The hydroxyl groups of these residues can be acylated by NHS esters to form O-acyl iso-peptides. researchgate.netnih.govresearcher.life While less reactive than primary amines, their reactivity can be significant under certain conditions. The reaction is highly pH-dependent and is generally observed at higher pH values. researchgate.net Notably, the local peptide sequence can dramatically enhance the reactivity of these hydroxyl groups. The presence of a nearby histidine or arginine residue can catalyze the O-acylation, presumably by acting as a general base or by stabilizing the transition state through hydrogen bonding. rsc.orgresearchgate.net

Arginine: The guanidinium (B1211019) group of arginine has also been identified as a potential site for acylation by NHS esters, though it is considered a minor side reaction. nih.gov

The extent of these side reactions is generally low compared to the desired amine acylation, especially when the reaction is performed at the optimal pH of ~8.0-8.5 and for a limited duration.

| Nucleophile | Functional Group | Relative Reactivity with NHS Esters | Conditions Favoring Reaction |

| N-terminus | α-Amine | Very High | pH 7.0 - 8.5 |

| Lysine | ε-Amine | High | pH 8.0 - 9.0 |

| Cysteine | Sulfhydryl (Thiol) | Very Low | Unstable thioester product |

| Serine/Threonine | Hydroxyl | Low to Moderate | Catalyzed by adjacent His/Arg residues |

| Tyrosine | Phenolic Hydroxyl | Low | Generally requires higher pH |

| Arginine | Guanidinium | Very Low | Minor side reaction observed |

This table summarizes the general reactivity and selectivity of the NHS ester group with various nucleophilic amino acid residues found in proteins. Reactivity is highly dependent on specific reaction conditions (e.g., pH, local sequence context).

Solvent Effects on Reaction Pathways and Efficiency (e.g., Solution-Phase vs. Gas-Phase Reactivity)

In solution-phase synthesis, the choice of solvent can significantly impact the rate of the desired aminolysis reaction versus competing side reactions, such as hydrolysis. Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are generally preferred for coupling reactions with primary amines. researchgate.net In aqueous media, the pH of the solution is a crucial parameter. Optimal coupling of N-hydroxysuccinimide esters with amines typically occurs in aqueous buffers with a pH between 8.3 and 8.5. researchgate.net The rate of the desired aminolysis reaction is generally much faster than the rate of hydrolysis of the active ester, a competing and undesirable side reaction. researchgate.net The half-life of hydrolysis for NHS-esters is significantly shorter at higher pH values. For instance, at pH 7.0 and 0°C, the half-life can be several hours, while at pH 8.6 and 4°C, it can drop to just 10 minutes. researchgate.net

| Solvent System | Typical Conditions | Impact on Boc-Cys(Mob)-OSu Reactivity |

| Polar Aprotic Solvents (e.g., DMF, DMSO) | Room temperature | Preferred for efficient aminolysis with primary amines, minimizing side reactions. |

| Aqueous Buffers | pH 8.3-8.5 | Optimal for coupling with amines, balancing reactivity and stability of the OSu ester. |

| Aqueous Solution (Neutral pH) | pH ~7.0 | Slower reaction rates compared to optimal pH, with a longer half-life against hydrolysis. |

The gas-phase reactivity of molecules like Boc-Cys(Mob)-OSu presents a distinct chemical environment compared to the solution phase. In the absence of solvent, the intrinsic nucleophilicity of reacting species can be enhanced. nih.gov Studies on similar N-hydroxysuccinimide esters in the gas phase have revealed novel reaction pathways not observed in solution. For example, gas-phase reactions have shown that carboxylate groups can act as effective nucleophiles, attacking the NHS ester to form a labile anhydride (B1165640). nih.gov This reactivity is not typically observed in aqueous solution where the carboxylates are solvated. nih.gov This suggests that in a solvent-free environment, the reaction pathways of Boc-Cys(Mob)-OSu could be significantly different, potentially allowing for reactions with a wider range of nucleophiles. nih.govnih.gov The absence of a dielectric solvent in the gas phase can also alter the charge distribution within the molecule, potentially influencing the preferred sites of reaction. nih.gov

Impact of Protecting Group Lability and Stability on Reaction Outcome

The success of synthetic procedures utilizing Boc-Cys(Mob)-OSu is critically dependent on the stability of the Boc and Mob protecting groups. Their premature cleavage or involvement in side reactions can lead to undesired byproducts and reduced yields of the target molecule.

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group widely used for the α-amino group of amino acids. creative-peptides.comtotal-synthesis.com It is generally stable to basic conditions, making it orthogonal to other protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) which is base-labile. total-synthesis.comorganic-chemistry.org The Boc group is typically removed by treatment with a strong acid, such as trifluoroacetic acid (TFA). creative-peptides.comamericanpeptidesociety.org The mechanism of deprotection involves the formation of a stable tert-butyl cation. total-synthesis.comorganic-chemistry.org This carbocation is reactive and can lead to side reactions, such as the alkylation of nucleophilic residues like tryptophan or methionine. total-synthesis.com To prevent these side reactions, scavengers such as thiophenol or anisole (B1667542) are often added to the deprotection cocktail to trap the tert-butyl cation. total-synthesis.comorganic-chemistry.org

The p-methoxybenzyl (Mob) group is used to protect the sulfhydryl group of the cysteine side chain. It is also an acid-labile protecting group, but it generally requires harsher acidic conditions for complete removal compared to the Boc group. nih.gov The Mob group can be cleaved with strong acids like TFA, often requiring elevated temperatures or prolonged reaction times. nih.govrsc.org However, the Mob group is not completely stable to the repeated acidic treatments used for Boc group removal in solid-phase peptide synthesis, with some studies showing partial deprotection after extended exposure to TFA. rsc.org This partial cleavage can expose the reactive thiol group, potentially leading to side reactions. The cleavage of the Mob group also proceeds through the formation of a p-methoxybenzyl carbocation, which can also participate in side reactions if not effectively scavenged. nih.gov

The relative stability of these two protecting groups is a key consideration in synthetic strategy. In the context of Boc-based solid-phase peptide synthesis, the Mob group is intended to be stable during the repetitive TFA treatments used to remove the N-terminal Boc group at each cycle. peptide.com However, its slight lability to TFA can be a drawback in the synthesis of long peptides that require numerous deprotection steps. rsc.org

Applications in Advanced Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and stepwise assembly of peptide chains on an insoluble polymer support. bachem.comiris-biotech.de

Boc-Cys(Mob)-OSu is specifically designed for integration into Boc-based SPPS strategies. bachem.compeptide.com In this approach, the temporary Nα-Boc group is removed by repeated treatments with a moderately strong acid, such as trifluoroacetic acid (TFA). chempep.com The Mob group protecting the cysteine side chain is stable to these repetitive TFA treatments, ensuring the integrity of the thiol group throughout the peptide chain elongation. bachem.comug.edu.pl This orthogonality between the Boc and Mob protecting groups is crucial for the successful synthesis of long peptides. bachem.com The Mob group is typically removed during the final cleavage step from the resin, often using strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.comcpcscientific.com

The use of an N-hydroxysuccinimide (OSu) ester provides a pre-activated form of the amino acid, facilitating its coupling to the free N-terminal amine of the growing peptide chain on the solid support. Active esters like OSu are frequently used in peptide synthesis to promote efficient amide bond formation. bachem.com

The efficiency of the coupling reaction and the suppression of racemization are critical for the synthesis of pure, biologically active peptides. acs.org The use of active esters like OSu can contribute to high coupling efficiency. bachem.com However, cysteine residues are known to be particularly susceptible to racemization during activation and coupling, especially under basic conditions. thieme-connect.denih.gov

The choice of the thiol protecting group can influence the degree of racemization. Research has shown that the rate of epimerization for cysteine residues can vary depending on the S-protecting group. thieme-connect.dewiley-vch.de While specific data on the racemization of Boc-Cys(Mob)-OSu is not extensively detailed in the provided results, the Mob group is generally considered a cleaner option compared to some other benzyl-type protecting groups. ug.edu.pl The urethane-based Boc protecting group itself helps to suppress racemization during the coupling step. nih.gov To further minimize racemization, coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure) are often employed, which can improve reaction yields and reduce the risk of epimerization. acs.orgacs.org

The on-resin reactivity of Boc-Cys(Mob)-OSu is central to the peptide chain elongation process in SPPS. After the Nα-Boc group of the preceding amino acid is removed, the activated Boc-Cys(Mob)-OSu is introduced to couple with the newly liberated amine. The process involves swelling the peptide-resin in a suitable solvent and then adding the activated amino acid. chempep.com The swollen state of the resin allows for efficient diffusion of reagents to the reactive sites. units.it The successful incorporation of Boc-Cys(Mob)-OSu continues the stepwise growth of the peptide chain, which is anchored to the solid support. bachem.com

Solution-Phase Peptide Synthesis (LPPS) Approaches

While SPPS is dominant, solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, remains a valuable method, particularly for large-scale synthesis of shorter peptides. bachem.comacs.org In LPPS, all reactions are carried out in a solution. bachem.com

Boc-Cys(Mob)-OSu can also be utilized in LPPS. bachem.com The Boc/Bzl (benzyl) protecting group strategy is a common approach in solution synthesis, and the Mob group is a type of benzyl (B1604629) protection. bachem.combachem.com The OSu active ester facilitates the coupling in solution, similar to its function in SPPS. bachem.com However, a significant challenge in LPPS is the purification of the intermediate peptide after each coupling step, which can be a slow and laborious process. bachem.com Furthermore, the presence of sulfur-containing amino acids like cysteine can sometimes interfere with certain catalytic reactions, such as catalytic hydrogenolysis, which is often used for deprotection in solution synthesis. bachem.com

Strategies for Cysteine-Containing Peptide Assembly

The synthesis of peptides containing cysteine requires careful strategic planning due to the reactive nature of the thiol side chain. researchgate.net Protecting the thiol group is mandatory to prevent side reactions like oxidation or alkylation. researchgate.net

A key application of using different cysteine protecting groups is the ability to form specific, or regioselective, disulfide bonds in peptides with multiple cysteine residues. bachem.comnih.gov This is achieved by employing orthogonal protecting groups that can be removed under different conditions. bachem.comresearchgate.net

Orthogonal Deprotection Strategies for Complex Cysteine Motifs

The strategic synthesis of peptides containing multiple cysteine residues, which are destined to form specific disulfide bridges, necessitates the use of orthogonal protecting groups. Orthogonality in this context refers to the ability to remove one type of protecting group under specific conditions without affecting others present in the same molecule. biosynth.com The p-Methoxybenzyl (Mob) group, as part of the Boc-Cys(Mob)-OSu building block, plays a significant role in these advanced strategies. biosynth.com

The Mob group is categorized as an acid-labile protecting group, typically used in the Boc/Bn solid-phase peptide synthesis (SPPS) strategy. researchgate.netug.edu.pl Its lability is greater than that of the p-methylbenzyl (Meb) group and it can be completely removed with strong acids like hydrogen fluoride (HF) at 0°C or trifluoromethanesulfonic acid (TFMSA) in trifluoroacetic acid (TFA). researchgate.netug.edu.plpeptide.com However, its key utility in forming complex cysteine motifs lies in the nuanced conditions under which it can be cleaved, allowing for selective deprotection.

Research has demonstrated the differential lability of various cysteine protecting groups to acidolysis, which is fundamental to orthogonal strategies. For instance, the lability of common S-protecting groups in TFA supplemented with triisopropylsilane (B1312306) (TIS) as a scavenger follows the order: Cys(Mob) > Cys(Acm) > Cys(But). nih.gov This differential stability allows for the selective removal of the Mob group while leaving others, like Acm or But, intact for subsequent, specific disulfide bond formation. The enhanced lability of the Mob group is attributed to the stability of the 4-methoxybenzyl cation formed upon cleavage, which is stabilized by the electron-donating methoxy (B1213986) group. nih.gov

Specific reagents can achieve selective deprotection of the Mob group. For example, the Mob group can be selectively cleaved in the presence of the Meb group by using silver trifluoromethanesulfonate (B1224126) (AgOTf) in TFA. researchgate.netug.edu.pl Furthermore, conditions have been developed for the simultaneous deprotection of Cys(Mob) and the formation of an intramolecular disulfide bridge. Treatment with methyltrichlorosilane (B1216827) (MeSiCl₃) or silicon tetrachloride (SiCl₄) in TFA with a diphenyl sulfoxide (B87167) scavenger can remove two Mob groups and facilitate their oxidation to a disulfide linkage. researchgate.netug.edu.pl

Below is a table summarizing the deprotection conditions for the Mob group in the context of orthogonal strategies.

| Reagent/Condition | Selectivity/Application | Reference |

| HF (0°C) or TFMSA/TFA | Complete removal (non-selective) | researchgate.netug.edu.plpeptide.com |

| TFA/TIS | More labile than Acm and But | nih.gov |

| Ag(I) trifluoromethanesulfonate in TFA | Selective removal in the presence of Meb | researchgate.netug.edu.pl |

| MeSiCl₃ or SiCl₄ in TFA/diphenyl sulfoxide | Simultaneous deprotection and disulfide bond formation | researchgate.netug.edu.pl |

| Tl(III) trifluoroacetate | Oxidative removal to form a disulfide bridge with a free Cys | researchgate.netug.edu.pl |

These varied deprotection methods underscore the versatility of the Cys(Mob) residue in the synthesis of complex peptides with defined disulfide connectivity, such as conotoxins or insulin (B600854) analogues. The ability to precisely control which cysteine thiols are exposed for oxidation at each step is crucial for obtaining the single, correctly folded topological isomer. biosynth.com

Segment Condensation and Chemical Ligation Techniques

Boc-Cys(Mob)-OSu is a valuable reagent not only for stepwise peptide synthesis but also for convergent strategies involving the coupling of large, protected peptide fragments. These methods, known as segment condensation and chemical ligation, are essential for the synthesis of large peptides and small proteins, as they can improve yield and purity over a single, long, linear synthesis. acs.org

In a typical segment condensation approach, a fully protected peptide fragment with a C-terminal carboxylic acid is coupled to another protected fragment with a free N-terminus. nih.gov The Boc group is often used for N-terminal protection of the N-terminal fragment in a convergent synthesis. For instance, a fragment like Boc-Cys(Trt)-...-OH can be condensed with another fragment. google.com Similarly, a peptide fragment containing a C-terminal Cys(Mob) residue, introduced using Boc-Cys(Mob)-OSu during its synthesis, can be prepared for segment condensation. The N-hydroxysuccinimide (OSu) ester of the building block provides efficient activation for coupling reactions during the initial fragment synthesis. synchem.de

Chemical ligation techniques, most notably Native Chemical Ligation (NCL), offer a highly specific method for joining peptide fragments. nih.gov NCL involves the reaction between a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine residue. acs.org The product is a single, larger peptide with a native peptide bond at the ligation site.

While Boc-Cys(Mob)-OSu is not directly used in the ligation step itself, it is instrumental in synthesizing the required peptide fragments. For a fragment to be used in NCL, it must possess an N-terminal cysteine. The synthesis of such a fragment can be accomplished using Boc-SPPS, where Boc-Cys(Mob)-OH or its activated OSu ester would be coupled as the N-terminal residue. Following the assembly of the protected peptide on the resin, the N-terminal Boc group is removed, and the side-chain protecting groups (including the Mob group on the N-terminal cysteine) are cleaved, yielding the fragment H-Cys(H)-...-NH₂ ready for ligation. nih.gov The Mob group provides secure protection for the cysteine thiol during fragment synthesis and is removed during the final cleavage from the resin to liberate the required N-terminal cysteine for the ligation reaction. peptide.com

The table below outlines the role of Cys(Mob)-containing building blocks in these advanced synthesis strategies.

| Synthesis Technique | Role of Boc-Cys(Mob)-OSu/OH | Key Steps |

| Segment Condensation | Incorporation of a Cys(Mob) residue into a protected peptide fragment. | 1. Synthesize protected peptide fragments using Boc-SPPS. 2. Deprotect the N- or C-terminus of the respective fragments. 3. Couple the fragments in solution using coupling reagents (e.g., PyBOP, EDC/HOBt). nih.govuliege.be 4. Perform final deprotection of all side-chain groups. |

| Native Chemical Ligation (NCL) | Used to synthesize a peptide fragment bearing the required N-terminal Cysteine. | 1. Synthesize a fragment with an N-terminal Boc-Cys(Mob) residue via Boc-SPPS. 2. Synthesize a second fragment with a C-terminal thioester. acs.org 3. Cleave and deprotect the first fragment to expose the N-terminal cysteine. 4. React the two fragments in a ligation buffer to form a native peptide bond. nih.gov |

These convergent strategies, enabled by versatile building blocks like Boc-Cys(Mob)-OSu, are critical for accessing complex biological molecules and advancing the fields of chemical biology and therapeutic peptide development. acs.org

Compound Name Table

| Abbreviation/Name | Full Chemical Name |

| Acm | Acetamidomethyl |

| Boc | tert-Butoxycarbonyl |

| Boc-Cys(Acm)-OSu | N-α-Boc-S-acetamidomethyl-L-cysteine N-hydroxysuccinimide ester |

| Boc-Cys(Mob)-OH | N-α-Boc-S-p-methoxybenzyl-L-cysteine |

| Boc-Cys(Mob)-OSu | N-α-Boc-S-p-methoxybenzyl-L-cysteine N-hydroxysuccinimide ester |

| Boc-Cys(Trt)-OH | N-α-Boc-S-trityl-L-cysteine |

| But | tert-Butyl |

| Cys | Cysteine |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| HOBt | Hydroxybenzotriazole |

| Meb | p-Methylbenzyl |

| Mob | p-Methoxybenzyl |

| NCL | Native Chemical Ligation |

| OSu | N-Hydroxysuccinimide ester |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| TFA | Trifluoroacetic acid |

| TFMSA | Trifluoromethanesulfonic acid |

| TIS | Triisopropylsilane |

| Trt | Trityl (Triphenylmethyl) |

Applications in Biomolecular Functionalization and Bioconjugation

Site-Specific Modification of Peptides and Proteins

The site-specific modification of peptides and proteins is a cornerstone of chemical biology, allowing for the introduction of probes, drugs, and other functionalities to study and manipulate biological processes. Boc-Cys(Mob)-OSu provides a tool for such modifications, leveraging the specific reactivity of both its components.

Targeting Native and Engineered Cysteine Residues for Functionalization

Cysteine is a particularly attractive target for site-specific modification of proteins and peptides due to the unique nucleophilicity of its thiol group and its relatively low natural abundance. rsc.orgrsc.org This low abundance minimizes the chances of nonspecific modifications that could interfere with the biomolecule's activity. When a native, accessible cysteine is not available at the desired modification site, one can be introduced through site-directed mutagenesis.

The thiol group of cysteine is the most nucleophilic functional group among the 20 common amino acids, and by controlling the pH, it can be selectively targeted over other nucleophilic residues like lysine (B10760008). nih.gov Various reagents have been developed to react specifically with cysteine residues, including maleimides and α-halocarbonyls. researchgate.net The development of reagents that can selectively react with cysteine residues under physiological conditions is crucial for creating well-defined protein conjugates for therapeutic and diagnostic applications. d-nb.info

While N-hydroxysuccinimide (NHS) esters are primarily known for reacting with primary amines, they have also been observed to react with other nucleophiles, including the thiol group of cysteine. rsc.orgglenresearch.com However, the resulting thioester bond can be less stable than the amide bond formed with amines and may be susceptible to hydrolysis or displacement by amines. glenresearch.com The strategic use of protecting groups on the cysteine, such as the 4-methoxybenzyl (Mob) group in Boc-Cys(Mob)-OSu, is therefore essential to control the reactivity and ensure that the desired modifications occur in a specific sequence.

Amide Bond Formation via N-Hydroxysuccinimide Ester Reactivity

N-Hydroxysuccinimide (NHS) esters are widely used reagents for the covalent derivatization of primary amine groups in biomolecules, such as the N-terminus of a peptide or the ε-amino group of a lysine residue. nih.gov This reaction, known as acylation, results in the formation of a stable amide bond. nih.govsigmaaldrich.com The process involves the nucleophilic attack of the unprotonated amine on the carbonyl carbon of the ester, leading to the elimination of the NHS leaving group. glenresearch.com

The reaction is typically carried out in aqueous solutions at a slightly alkaline pH (pH 7.2 to 9) to ensure the amine is sufficiently nucleophilic. thermofisher.com The stability and reactivity of NHS esters in aqueous environments make them highly suitable for bioconjugation. glenresearch.com The resulting amide linkage is very stable, a crucial feature for creating robust bioconjugates. glenresearch.com

The versatility of NHS ester chemistry allows for the labeling of biomolecules with a wide array of functional moieties, including fluorophores, probes, or solid supports, for various diagnostic and therapeutic purposes. While highly effective for targeting amines, the reactivity of NHS esters is not entirely exclusive. They can also react with other nucleophiles like hydroxyl and sulfhydryl groups, although the resulting ester and thioester linkages are generally less stable. glenresearch.com

Functionalization of Biological Scaffolds and Biomaterials

The modification of biological scaffolds and biomaterials with specific chemical entities is a rapidly advancing field, aiming to create materials with enhanced properties for biomedical applications. Boc-Cys(Mob)-OSu, with its dual reactive potential, can be a valuable tool in this context, enabling the introduction of peptide sequences and other functionalities onto various material surfaces.

Peptide-Polymer Conjugate Synthesis Utilizing Cysteine Chemistry

The synthesis of peptide-polymer conjugates combines the biological specificity of peptides with the physical properties of synthetic polymers, leading to advanced biomaterials. sigmaaldrich.com Cysteine residues are valuable targets for creating these conjugates due to their low natural abundance, which allows for site-specific modification and minimizes the risk of disrupting the peptide's biological activity.

Several strategies exist for conjugating polymers to cysteine residues. One common method involves the formation of a thioether bond through the reaction of the cysteine thiol with an electrophilic group on the polymer, such as a maleimide (B117702). nih.gov Another approach is the formation of a reversible disulfide bond by reacting the cysteine thiol with an activated disulfide group on the polymer. This disulfide linkage can be cleaved using reducing agents.

Surface Functionalization Methodologies for Biomedical Applications

The functionalization of surfaces is a critical step in the development of biomedical devices and materials to improve their biocompatibility and confer specific biological activity. Cysteine has emerged as a valuable molecule for surface modification due to its ability to create low-fouling, zwitterionic surfaces. nih.gov For instance, functionalizing silica (B1680970) nanoparticles with cysteine has been shown to provide excellent stability in biological media and resist protein adsorption. nih.govacs.org This is attributed to the zwitterionic nature of cysteine at physiological pH. mdpi.com

Cysteine-modified surfaces also offer reactive handles for further conjugation of molecules like drugs or targeting ligands through their amine or carboxyl groups. acs.org This allows for the creation of multifunctional materials. For example, cysteine has been used to modify the surface of rare-earth doped upconversion nanoparticles for bioimaging applications, improving their water-solubility and biocompatibility. nih.gov Similarly, cysteine has been immobilized on titanium alloy surfaces to enhance their antibacterial properties and biocompatibility for implantable devices. mdpi.com The methodologies often involve well-established chemistries, such as silane (B1218182) chemistry for silica surfaces, to covalently attach the cysteine to the material. acs.org

| Application Area | Biomaterial/Scaffold | Functionalization Strategy | Key Outcome |

| Nanomedicine | Silica Nanoparticles | Cysteine functionalization | Creation of a low-fouling, zwitterionic surface with enhanced stability in biological media. nih.govacs.org |

| Bioimaging | Upconversion Nanoparticles | Surface modification with cysteine | Improved water-solubility and biocompatibility for in vitro and in vivo imaging. nih.gov |

| Implants | Ti50Zr Alloy | Cysteine coating via silanization | Enhanced antibacterial effect and biocompatibility. mdpi.com |

| Drug Delivery | Alginate | Oxidation followed by reductive amination with cysteine | Attachment of thiol groups for further functionalization. mdpi.com |

Development of Bioorthogonal Ligation Handles Using Cysteine Derivatives

Bioorthogonal chemistry refers to chemical reactions that can occur in living systems without interfering with native biochemical processes. rsc.org The development of bioorthogonal ligation handles is crucial for the selective modification and labeling of biomolecules in their natural environment. scispace.com Cysteine derivatives play a significant role in this field, providing unique reactivity that can be harnessed for specific bioconjugation.

The thiol group of cysteine can be used as a handle for various bioorthogonal reactions. rsc.org For instance, cysteine residues can be targeted with reagents that introduce a second, bioorthogonal functional group, such as an azide (B81097) or an alkyne. This allows for a two-step labeling strategy where the initial cysteine modification is followed by a "click" reaction, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach a probe or another molecule of interest. acs.org

Researchers have developed various reagents that react specifically with cysteine to introduce these bioorthogonal handles. For example, 2-azidoacrylates can react with the sulfhydryl group of cysteine to introduce an azide moiety, which can then be used in subsequent click reactions for dual functionalization. acs.org Similarly, ynamides have been shown to react chemo-, regio-, and stereoselectively with cysteine's thiol group, providing a tool for Cys-specific functionalization with a handle for further modifications. acs.orgnih.gov These strategies enable the precise and versatile labeling of peptides and proteins for a wide range of applications in chemical biology.

| Reagent Class | Bioorthogonal Handle Introduced | Subsequent Ligation Chemistry |

| 2-Azidoacrylates | Azide | Azide-alkyne cycloaddition acs.org |

| Ynamides | Alkyne | Azide-alkyne cycloaddition acs.org |

| Dinitroimidazoles | Click reaction handle | Click chemistry d-nb.info |

| Azabicyclic vinyl sulfones | Handle for bioorthogonal ligation | Inverse electron demand Diels-Alder cycloaddition researchgate.net |

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, UV-Vis)

Spectroscopy is fundamental to the structural verification of Boc-Cys(Mob)-OSu, with each technique providing unique insights into the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the presence and connectivity of the various functional groups within the molecule. The spectra would show characteristic signals for the Boc, Mob, cysteine, and OSu moieties. For instance, the ¹H NMR spectrum is expected to show a singlet around 1.4 ppm for the nine equivalent protons of the Boc group and distinct aromatic signals for the Mob group. acs.orgnih.gov The ¹³C NMR spectrum provides complementary information, showing resonances for the carbonyl carbons of the Boc group, the OSu ester, and the carboxylic acid precursor, as well as the characteristic carbons of the aromatic Mob group and the aliphatic cysteine backbone. acs.orgnih.gov The presence of rotamers, often caused by the Boc-group, can lead to signal broadening in NMR spectra, a phenomenon that can sometimes be resolved by recording spectra at elevated temperatures. acs.orgnih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Boc-Cys(Mob)-OSu Functional Groups

| Functional Group | Proton Type | Representative Chemical Shift (δ, ppm) |

| Boc Group | (CH₃)₃-C | ~1.4 (singlet, 9H) |

| Cysteine Backbone | α-CH | ~4.6 (multiplet, 1H) |

| β-CH₂ | ~3.0 (multiplet, 2H) | |

| Mob Group | Ar-CH₂-S | ~3.7 (singlet, 2H) |

| -OCH₃ | ~3.8 (singlet, 3H) | |

| Aromatic C-H | ~6.8-7.2 (doublets, 4H) | |

| OSu Group | -CH₂-CH₂- | ~2.8 (singlet, 4H) |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic vibrational frequencies of the functional groups. Key absorptions would include the C=O stretching vibrations for the Boc-carbamate (around 1680-1700 cm⁻¹) and the highly characteristic, strong C=O stretches of the OSu ester (typically two bands around 1740 cm⁻¹ and 1780 cm⁻¹). acs.org Additionally, N-H stretching and bending vibrations would be observable.

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy is primarily used for quantification, taking advantage of the chromophore in the molecule. The p-methoxybenzyl (Mob) group contains a benzene (B151609) ring, which absorbs UV light at a characteristic wavelength, typically around 270-280 nm. montana.edu This property can be used to determine the concentration of the compound in solution.

Chromatographic Separation Techniques (e.g., HPLC, LC-MS) for Purity and Reaction Monitoring

Chromatographic methods are indispensable for separating Boc-Cys(Mob)-OSu from starting materials, by-products, and other impurities, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of peptide synthesis building blocks like Boc-Cys(Mob)-OSu. sigmaaldrich.comub.edu A C18 column is commonly used with a mobile phase consisting of a gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA). ub.edugoogle.com The compound's purity is determined by integrating the area of its corresponding peak relative to the total area of all peaks in the chromatogram. Purity levels for such reagents are typically expected to be ≥95%. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection specificity of mass spectrometry. mdpi.com It is invaluable for reaction monitoring, allowing chemists to track the consumption of the starting material (Boc-Cys(Mob)-OH) and the formation of the desired product (Boc-Cys(Mob)-OSu) in real-time. Each peak in the chromatogram can be assigned a mass, confirming the identity of the components and detecting potential side products.

Mass Spectrometry for Molecular Mass and Sequence Confirmation (e.g., MALDI-MS, ESI-MS)

Mass spectrometry (MS) provides a precise measurement of the molecular weight of Boc-Cys(Mob)-OSu, confirming its elemental composition.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique well-suited for analyzing moderately sized, polar molecules like Boc-Cys(Mob)-OSu. It is often coupled with LC (as LC-MS) and provides highly accurate mass measurements, typically of protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺. d-nb.infouni-muenchen.de

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI is another soft ionization technique, particularly useful for larger molecules but also applicable here. It can be used to verify the mass of the final product and is also employed in the analysis of peptides after the incorporation of the cysteine residue. nih.govosu.edu Protocols have been developed for the quantitative assessment of cysteine residues in peptides using MALDI-MS after derivatization. nih.gov

Table 2: Molecular Mass Information for Boc-Cys(Mob)-OSu

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| Boc-Cys(Mob)-OSu | C₂₀H₂₆N₂O₇S | 438.1464 |

Chiral Analysis Methods for Amino Acid Derivatives (e.g., Ion Mobility Spectrometry)

Ensuring the enantiomeric purity of Boc-Cys(Mob)-OSu is critical, as the stereochemistry of the amino acid is retained in the final peptide. The analysis is typically performed on the amino acid precursor.

Chiral HPLC: The enantiomeric excess of the starting L-cysteine derivative can be determined using chiral HPLC, which employs a chiral stationary phase (CSP) to separate the L- and D-enantiomers. nih.gov

Ion Mobility Spectrometry (IMS-MS): IMS coupled with mass spectrometry is an emerging high-speed technique for chiral analysis. researchgate.net For amino acids, this often involves derivatization with a chiral tagging agent to form diastereomers. nih.gov These diastereomers, having different three-dimensional shapes, can be separated in the gas phase by IMS based on their differential mobility. acs.orgmdpi.com This method offers rapid and highly sensitive determination of enantiomeric ratios in amino acid samples. researchgate.netnih.gov

Purity Assessment and Quantification Methodologies

A combination of analytical methods is used to establish the final purity and concentration of Boc-Cys(Mob)-OSu.

Purity Assessment: The definitive purity is typically reported from HPLC analysis, which quantifies impurities that are structurally similar and might not be distinguished by NMR or MS alone. sigmaaldrich.com The absence of starting materials (Boc-Cys(Mob)-OH) and hydrolysis products is confirmed.

Quantification: While HPLC can be used for quantification with a proper standard, quantitative NMR (qNMR) offers an alternative by integrating the signal of the analyte against a certified internal standard of known concentration. UV-Vis spectrophotometry, leveraging the Mob group's chromophore, can also provide a straightforward method for determining concentration. montana.edu

Computational and Theoretical Studies

Molecular Modeling of Reactivity and Selectivity in Activated Ester Chemistry

Molecular modeling techniques are instrumental in elucidating the factors that govern the reactivity and selectivity of activated esters such as the N-hydroxysuccinimide (NHS) ester found in Boc-Cys(Mob)-OSu. The NHS ester is widely used to couple molecules to primary amines, such as those on proteins and peptides. researchgate.netacs.org However, this aminolysis reaction competes with hydrolysis in aqueous environments. researchgate.netacs.org

Modeling studies can simulate the interaction between the NHS ester and an incoming nucleophile (e.g., the amino group of another molecule). These simulations can help predict the preferred reaction pathways and the influence of various factors on the reaction rate. Key areas of investigation include:

Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) and 4-methoxybenzyl (Mob) protecting groups can influence the accessibility of the activated ester to the nucleophile. Molecular models can quantify this steric hindrance and predict its impact on reaction kinetics.

Solvent Effects: The solvent environment plays a crucial role in the reaction. Molecular dynamics (MD) simulations can model the explicit interactions between the solute (Boc-Cys(Mob)-OSu) and solvent molecules, providing insights into how the solvent stabilizes transition states and influences reaction rates.

Nucleophile Specificity: Modeling can be used to compare the reactivity of the NHS ester with different nucleophiles, such as primary amines versus the side chains of other amino acids, helping to predict potential side reactions. nih.govresearchgate.net

Recent research has utilized molecular modeling to understand the surface chemistry of NHS esters, revealing that the hydrolysis can follow complex reaction mechanisms, including nucleation steps, which are dependent on the molecular packing and defects in the adlayer. researchgate.net

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed electronic-level understanding of chemical reactions. These methods are used to map out the potential energy surface of a reaction, identifying intermediates and, most importantly, the transition state structures and their associated energy barriers. researchgate.netnih.gov

For the aminolysis reaction of Boc-Cys(Mob)-OSu, quantum chemical calculations can:

Determine Activation Energies: By calculating the energy difference between the reactants and the transition state, the activation energy for both aminolysis and the competing hydrolysis reaction can be determined. This allows for a quantitative prediction of reaction rates and selectivity. nih.gov

Elucidate Reaction Mechanisms: These calculations can confirm the step-by-step mechanism of the reaction, for instance, whether it proceeds through a concerted or a stepwise pathway involving a tetrahedral intermediate.

Analyze the Role of Catalysts: The effect of catalysts, such as bases that deprotonate the incoming amine, can be modeled to understand how they lower the activation energy and accelerate the reaction. Recent studies have used quantum chemical calculations to investigate the role of bicarbonate ions in catalyzing lactamization reactions, a process with mechanistic similarities to aminolysis. nih.gov

A study focusing on the gas-phase reactivity of NHS esters with carboxylates demonstrated that these reactions can proceed through a nucleophilic attack to form a labile anhydride (B1165640) bond, a finding confirmed with isotopically labeled reagents. science.gov

Prediction of Protecting Group Stability and Lability Profiles

The successful application of Boc-Cys(Mob)-OSu in peptide synthesis relies on the strategic removal of the Boc and Mob protecting groups. Computational methods are invaluable for predicting the stability and lability of these groups under various conditions. researchgate.netresearchgate.net

Boc Group Lability: The tert-butoxycarbonyl (Boc) group is designed to be labile under acidic conditions. uzh.chorganic-chemistry.org Computational models can simulate the protonation of the carbonyl oxygen and the subsequent cleavage of the C-O bond, which proceeds via a stable tert-butyl cation. These models can predict the rate of deprotection in different acidic environments (e.g., varying concentrations of trifluoroacetic acid, TFA).

Mob Group Lability: The 4-methoxybenzyl (Mob) group is also acid-labile, typically requiring stronger acidic conditions for removal than the Boc group, such as hydrogen fluoride (B91410) (HF) or higher concentrations of TFA, often at elevated temperatures or with the aid of scavengers. mdpi.comsci-hub.sebachem.com Computational studies have investigated the acid-lability of a range of cysteine protecting groups, including Mob. researchgate.netresearchgate.net These studies have shown that the stability of the carbocation generated during acid treatment directly impacts the ease of removal. researchgate.net The electron-donating methoxy (B1213986) group stabilizes the resulting benzylic cation, influencing its lability profile. sci-hub.se DFT calculations have been employed to determine the optimized geometries and energies of the carbocations derived from various protecting groups, providing a theoretical basis for their relative stabilities. researchgate.net

The table below summarizes the typical conditions for the removal of Boc and Mob groups, which are supported by computational predictions of their lability.

| Protecting Group | Typical Cleavage Conditions | Computational Insight |

| Boc | Mild acid (e.g., TFA in DCM) uzh.chnih.gov | Stabilized tert-butyl cation intermediate. Lower activation energy for cleavage compared to Mob. |

| Mob | Strong acid (e.g., HF, high concentration TFA, sometimes with heating and scavengers like thioanisole (B89551) or TIS) mdpi.comsci-hub.seug.edu.pl | Stabilized benzylic carbocation due to the electron-donating methoxy group. Higher activation energy for cleavage. |

TFA: Trifluoroacetic Acid, DCM: Dichloromethane (B109758), HF: Hydrogen Fluoride, TIS: Triisopropylsilane (B1312306)

Simulations of Peptide Conformational Dynamics with Cysteine Modifications

MD simulations of peptides containing Cys(Mob) can reveal:

Local Conformational Preferences: The presence of the bulky and relatively flexible Mob group on the cysteine side chain can affect the local backbone dihedral angles (phi and psi) and the side-chain rotamer populations.

Global Peptide Structure: These local changes can propagate, influencing the global fold of the peptide. For instance, the Mob group might interact with other side chains, stabilizing or destabilizing secondary structures like helices or sheets. nih.gov

Studies have used MD simulations to investigate the conformational consequences of different modifications and substitutions in peptides. nih.govaip.org For example, simulations have been used to study the effect of replacing native peptide bonds on protein structure and to investigate zinc coordination in peptide binding sites where cysteines play a crucial role. peptidesynthetics.co.ukaip.org These computational approaches are essential for understanding how a specific modification like Cys(Mob) might alter the biological or chemical properties of a peptide by changing its three-dimensional structure and dynamic behavior. nih.gov

Future Perspectives and Emerging Research Directions

Development of Next-Generation Cysteine-Activating Reagents

The field of bioconjugation is continually seeking more efficient and specific methods for modifying proteins and peptides. While traditional reagents have proven useful, there is a drive to develop "next-generation" reagents with improved characteristics. Research is focused on creating cysteine-activating reagents that offer faster reaction times and higher selectivity. nih.gov Innovations include the development of novel maleimide (B117702) derivatives, such as monobromomaleimides and dibromomaleimides, which exhibit enhanced reactivity and the potential for multiple thiol additions. researchgate.net Other emerging classes of thiol-targeting reagents include electron-deficient alkynes, 3-arylpropiolonitriles, allenamides, and carbonylacrylic reagents. researchgate.net These newer reagents aim to overcome some limitations of traditional methods, such as the potential for hydrolysis of the resulting conjugate. nih.gov The development of these advanced reagents provides a broader toolkit for researchers, allowing for more precise and stable bioconjugation. researchgate.netresearchgate.net

Integration into Automated Synthetic Platforms for High-Throughput Applications

The demand for synthetic peptides in various fields, from drug discovery to materials science, has spurred the advancement of automated peptide synthesis. nih.gov Solid-phase peptide synthesis (SPPS), the cornerstone of this technology, is continually being refined for greater efficiency and speed. iris-biotech.de Boc-Cys(Mob)-OSu and similar protected amino acid derivatives are integral to these automated processes. thieme-connect.de Future developments will likely focus on optimizing the integration of such reagents into fully automated platforms, enabling the high-throughput synthesis of complex peptide libraries. mdpi.com This includes the development of synthesis protocols that are compatible with a wider range of green solvents and methodologies, further enhancing the efficiency and sustainability of automated peptide production. acs.org The ability to rapidly synthesize large numbers of peptides is crucial for screening and optimization in drug development and other research areas. diva-portal.org

Expansion of Bioconjugation Repertoire for Complex Biomolecules and Novel Linkages

Cysteine conjugation is a key strategy for linking biomolecules to create novel complexes with unique properties. Boc-Cys(Mob)-OSu serves as a precursor for introducing cysteine residues that can then be used for specific bioconjugation reactions. Future research will focus on expanding the repertoire of bioconjugation techniques to accommodate more complex biomolecules and to create novel types of linkages. This includes the development of methods for site-specific modification of antibodies to create antibody-drug conjugates (ADCs) with controlled drug-to-antibody ratios (DAR). Furthermore, researchers are exploring new enzymatic and chemical ligation methods to create intricate molecular architectures. The ability to form diverse and stable linkages is essential for creating advanced therapeutics, diagnostic tools, and functional biomaterials.

Sustainable Synthesis and Methodological Green Chemistry Principles in Peptide Chemistry

The chemical industry, including the field of peptide synthesis, is increasingly focused on adopting sustainable and environmentally friendly practices. nih.gov A major area of concern is the heavy reliance on hazardous solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM). rsc.org Research into "green" peptide chemistry is actively exploring alternative, less toxic solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone (GVL), and propylene (B89431) carbonate. acs.orgacs.org The goal is to develop synthetic protocols that minimize waste, reduce the use of harmful reagents, and are more energy-efficient. ambiopharm.comgyrosproteintechnologies.com This includes the exploration of solvent-free mechanochemical methods for peptide bond formation and cyclization, which can significantly reduce reaction times and organic waste. acs.org The application of green chemistry principles to the synthesis of reagents like Boc-Cys(Mob)-OSu and their use in peptide synthesis will be a critical area of future research. nih.govacs.org

Design of Novel Functional Biomaterials and Peptide-Based Tools through Cysteine Conjugation

The unique properties of peptides make them attractive building blocks for the creation of novel functional biomaterials. nih.gov Cysteine conjugation plays a crucial role in this field by enabling the crosslinking of peptide chains to form hydrogels and other scaffolds. diva-portal.org These materials have a wide range of potential applications, including in 3D cell culture, drug delivery, and regenerative medicine. diva-portal.org Future research will focus on designing peptides with specific self-assembling properties and using cysteine conjugation to control the architecture and functionality of the resulting biomaterials. By conjugating peptides with other molecules, such as polymers or small molecule drugs, researchers can create hybrid materials with tailored biological and physical properties. This opens up exciting possibilities for developing advanced materials for a variety of biomedical and technological applications.

Q & A

Q. How does the OSu ester compare to other activating groups (e.g., OPfp, OAt) in Boc-Cys(Mob) derivatives?

- Methodological Answer : OSu offers moderate reactivity, suitable for standard coupling. OPfp esters (e.g., Boc-Cys(Mob)-OPfp) provide higher stability and slower hydrolysis, ideal for long reactions. Compare activation efficiency via F NMR or kinetic studies in DMF .

Data Analysis & Contradiction Management

- Interpreting NMR Data : For conformer ratios, integrate pseudoaxial (δ 3.5–4.0 ppm) and pseudoequatorial (δ 4.0–4.5 ppm) proton signals. Use dynamic NMR experiments to assess exchange rates at elevated temperatures .

- Troubleshooting Low Yields : If coupling fails, test the active ester’s integrity via FT-IR (C=O stretch at 1740–1810 cm). Residual moisture (>0.1% HO) in DMF is a common culprit; pre-dry solvents over molecular sieves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。